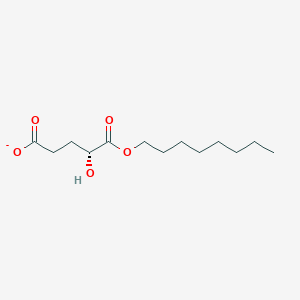
(2R)-Octyl--hydroxyglutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Octyl–hydroxyglutarate is an organic compound that belongs to the class of esters It is derived from glutaric acid and octanol, featuring a chiral center at the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Octyl–hydroxyglutarate typically involves the esterification of glutaric acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Glutaric Acid+OctanolAcid Catalyst(2R)-Octyl–hydroxyglutarate+Water
Industrial Production Methods
In an industrial setting, the production of (2R)-Octyl–hydroxyglutarate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of immobilized acid catalysts can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2R)-Octyl–hydroxyglutarate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
科学的研究の応用
(2R)-Octyl–hydroxyglutarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2R)-Octyl–hydroxyglutarate involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release glutaric acid and octanol, which can then participate in various biochemical pathways. The compound’s chiral center also plays a role in its interaction with biological molecules, influencing its activity and selectivity.
類似化合物との比較
Similar Compounds
(2S)-Octyl–hydroxyglutarate: The enantiomer of (2R)-Octyl–hydroxyglutarate, differing in the configuration of the chiral center.
Octyl acetate: Another ester with a similar structure but derived from acetic acid instead of glutaric acid.
Octyl butyrate: An ester derived from butyric acid, with similar physical properties but different chemical reactivity.
Uniqueness
(2R)-Octyl–hydroxyglutarate is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemistry and chiral interactions in various fields.
特性
分子式 |
C13H23O5- |
|---|---|
分子量 |
259.32 g/mol |
IUPAC名 |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoate |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/p-1/t11-/m1/s1 |
InChIキー |
UJZOKTKSGUOCCM-LLVKDONJSA-M |
異性体SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)[O-])O |
正規SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



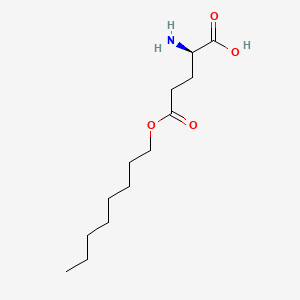
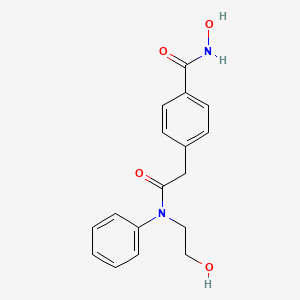
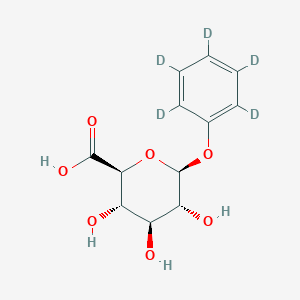
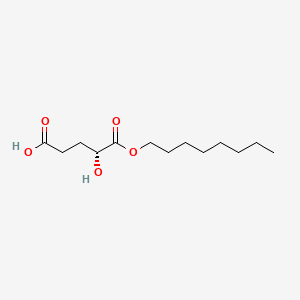
![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)
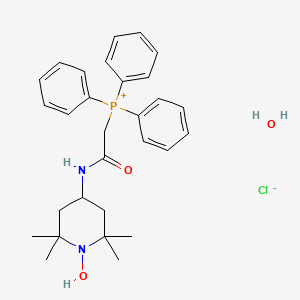
![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)

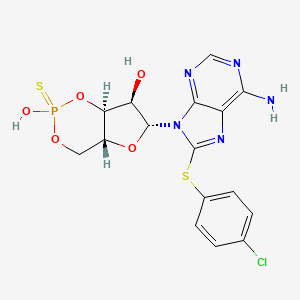
![4',21,24-Trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765350.png)

![(2R)-2-[(Z)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765367.png)
